2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide is an organic compound with a complex structure that includes a benzo[d][1,3]dioxole moiety and a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and methylene chloride under acidic conditions. The difluorocyclohexyl group is introduced through a nucleophilic substitution reaction using a suitable difluorocyclohexyl halide. The final step involves coupling the benzo[d][1,3]dioxole derivative with the difluorocyclohexyl intermediate under amide bond-forming conditions, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amine derivatives of the original amide compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the difluorocyclohexyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
- 2-(benzo[d][1,3]dioxol-5-yloxy)pyridine-3-carbonyl
Uniqueness
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide is unique due to the presence of both the benzo[d][1,3]dioxole and difluorocyclohexyl groups, which confer distinct chemical and biological properties. The combination of these moieties allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c1-10(15(20)19-11-4-6-16(17,18)7-5-11)23-12-2-3-13-14(8-12)22-9-21-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVXBYJRMFEGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)(F)F)OC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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